(R)-Orphenadrine Citrate
Description
Properties
Molecular Formula |
C₂₄H₃₁NO₈ |
|---|---|
Molecular Weight |
461.5 |
Synonyms |
USP Orphenadrine Related Compound A; (RS)-N,N-dimethyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine Citrate; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Established Synthetic Pathways for Orphenadrine (B1219630)
Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine, is structurally a monomethylated derivative of diphenhydramine (B27). nih.gov The most established and direct synthetic route involves the etherification of 2-methylbenzhydrol (B123475) (the precursor alcohol) or the reaction of a corresponding halide with an amino alcohol.
A common method detailed in the literature involves the reaction of 2-methyldiphenylmethyl chloride with N,N-dimethylethanolamine. google.com This straightforward nucleophilic substitution reaction yields the racemic orphenadrine base, which can then be treated with citric acid to form orphenadrine citrate (B86180). google.comgpatindia.com
The key steps in this pathway are:
Preparation of the Benzhydryl Halide: Formation of 2-methyldiphenylmethyl chloride (also referred to as 2-methylbenzhydryl chloride).
Etherification: The halide is reacted with N,N-dimethylethanolamine. The nitrogen of the amino alcohol can be deprotonated with a suitable base, or the reaction can be performed under conditions that favor the O-alkylation of the amino alcohol.
Salt Formation: The resulting orphenadrine free base is reacted with citric acid in a suitable solvent, such as isopropanol, to precipitate (R,S)-Orphenadrine Citrate. google.com
An alternative approach involves the use of organometallic reagents, such as the trapping of o-sodiated anisole, to construct the diarylmethane framework. researchgate.net However, the etherification route remains the most fundamental and widely cited pathway for the synthesis of the racemic compound.
Enantioselective Synthesis Strategies for (R)-Orphenadrine
Achieving high stereochemical purity is critical for evaluating the pharmacological properties of individual enantiomers. Several advanced strategies have been developed to synthesize (R)-orphenadrine with high enantiomeric excess (ee).
Chemoenzymatic Synthesis: A powerful one-pot, chemoenzymatic method provides access to both (R)- and (S)-orphenadrine with high enantioselectivity. This process integrates a metal-catalyzed cross-coupling reaction with a biocatalytic reduction. researchgate.net The key steps are:
Nickel-Catalyzed Suzuki-Miyaura Coupling: An amide substrate is coupled with a boronate in an aqueous medium using a nickel catalyst (Ni(cod)₂) and a ligand such as SIPr. This forms the ketone intermediate, 2-(N,N-dimethylamino)ethyl (2-methylphenyl)(phenyl)methanone.
Asymmetric Biocatalytic Reduction: The ketone is then reduced to the corresponding chiral alcohol using a stereocomplementary ketoreductase (KRED). The choice of KRED enzyme dictates whether the (R)- or (S)-enantiomer is formed, routinely achieving high yields and enantiomeric excess up to 99%. researchgate.net
Asymmetric Metal-Catalyzed Reactions: Various metal-based catalytic systems have been successfully employed to generate the chiral alcohol precursor to (R)-orphenadrine.
Asymmetric Halogen–Metal Exchange: A synthesis reported by Sälinger and Brückner features the desymmetrization of a prochiral dialcohol containing two enantiotopic bromoarene groups. Using a chiral lithium alkoxide ligand and i-PrMgCl·LiCl, the pro-S bromoarene undergoes a faster halogen-metal exchange, leading to a kinetic resolution. While innovative, this method provided the key intermediate with a modest enantiomeric ratio of 76:24. thieme-connect.com
Nickel-Catalyzed Arylation: A highly enantioselective protocol uses a nickel catalyst with a bulky N-heterocyclic carbene (NHC) ligand for the arylation of aldehydes with organoboronic esters. This method can produce the chiral alcohol intermediate for (R)-orphenadrine with high enantioselectivity (up to 97% ee). chinesechemsoc.org
Copper-Catalyzed Hydrosilylation: An inexpensive and air-stable copper(II) acetate (B1210297) source, combined with a non-racemic dipyridylphosphine ligand, effectively catalyzes the asymmetric hydrosilylation of the prochiral diaryl ketone precursor. This method offers good to excellent enantioselectivities (up to 96% ee) and was successfully applied to a formal synthesis of (R)-orphenadrine. researchgate.net
Nickel(0)-Catalyzed Benzoxasilole Synthesis: A highly enantioselective approach involves the synthesis of 3-aryl-2,1-benzoxasiloles from an aldehyde and a silane, catalyzed by nickel(0) with a chiral NHC ligand. nih.govacs.org These enantioenriched benzoxasiloles are versatile intermediates that can be converted to the chiral alcohol needed for (R)-orphenadrine synthesis without any erosion of the enantiomeric excess. nih.govacs.org
| Strategy | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Ni(cod)₂ / KRED | Asymmetric reduction of ketone | Up to 99% | researchgate.net |
| Asymmetric Halogen–Metal Exchange | Chiral Lithium Alkoxide | Desymmetrization of bromoarene | ~52% (er = 76:24) | thieme-connect.com |
| Nickel-Catalyzed Arylation | Ni(0) / Chiral NHC Ligand | Asymmetric arylation of aldehyde | Up to 97% | chinesechemsoc.org |
| Copper-Catalyzed Hydrosilylation | Cu(OAc)₂ / Chiral Dipyridylphosphine | Asymmetric reduction of ketone | Up to 96% | researchgate.net |
| Nickel-Catalyzed Benzoxasilole Synthesis | Ni(0) / Chiral NHC Ligand | Enantioselective cyclization | Up to 99.9% | nih.govacs.org |
Derivatization and Structural Modification Approaches for Research Analogues
The derivatization of the orphenadrine scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing novel compounds with tailored properties. Modifications typically target one of three main regions of the molecule: the aromatic rings, the ether linkage, or the terminal amine.
Aromatic Ring Substitution: The position of the methyl group on the phenyl ring is a critical determinant of activity. The standard ortho-methyl substitution of orphenadrine distinguishes it from its parent compound, diphenhydramine. Research analogues have been synthesized by moving this methyl group to other positions.
Orphenadrine Related Compound E: This known analogue and pharmaceutical impurity features the methyl group at the meta-position of the phenyl ring (N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine). sigmaaldrich.com Investigating such positional isomers helps to elucidate the spatial requirements of the receptor binding pocket.
Modification of the Amine Group: The tertiary amine is crucial for the compound's properties. Structure-activity relationship studies indicate that this group can be modified to a quaternary ammonium (B1175870) salt, altering its polarity and ability to cross the blood-brain barrier. gpatindia.com
Modification of the Ether Linkage and Spacer: The two-carbon spacer between the ether oxygen and the nitrogen atom is generally considered optimal for potency in this class of compounds. gpatindia.com Research into analogues may involve changing the length of this chain or replacing the ether oxygen with other functional groups, such as a thioether or an ester, to probe the influence of this linker on biological activity. gpatindia.com
Molecular and Cellular Pharmacological Research
Ligand-Receptor Interaction Studies
(R)-Orphenadrine citrate's engagement with several key neurotransmitter receptors is a cornerstone of its pharmacological profile. Research has focused on its antagonistic properties at cholinergic, NMDA, and histamine (B1213489) receptors.
(R)-Orphenadrine citrate (B86180) functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net This anticholinergic activity is predominantly mediated within the central nervous system, with weaker effects observed peripherally. medchemexpress.eu The mechanism involves blocking the action of acetylcholine at muscarinic receptors, which is particularly relevant in conditions characterized by a relative excess of cholinergic stimulation. medchemexpress.comdrugbank.com For instance, in the basal ganglia, a deficiency in dopamine (B1211576) can lead to a functional overactivity of the cholinergic system; the anticholinergic effect of orphenadrine (B1219630) helps to counteract this imbalance. drugbank.com The potency of its antimuscarinic action has been reported to be approximately 58% of that of atropine.
A significant body of research has identified this compound as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. biocat.com It exerts its effect by binding to the phencyclidine (PCP) site located within the NMDA receptor's ion channel. This action is use-dependent, meaning it preferentially blocks open NMDA receptor channels in a strongly voltage-dependent manner and with fast kinetics.
Binding studies using homogenates from the post-mortem human frontal cortex have quantified this interaction, revealing an inhibition constant (Ki) of 6.0 ± 0.7 µM for the displacement of [3H]MK-801. Further electrophysiological patch-clamp studies on cultured superior colliculus neurons have provided detailed kinetic and potency data for this open-channel blockade. These investigations have demonstrated neuroprotective effects in vitro, where orphenadrine was shown to protect cerebellar granule cells from 3-nitropropionic acid-induced neurotoxicity. biocat.com
| Parameter | Value | Method/Condition |
|---|---|---|
| Binding Affinity (Ki) | 6.0 ± 0.7 µM | [3H]MK-801 binding assay in human frontal cortex |
| Half Maximal Inhibitory Concentration (IC50) | 16.2 ± 1.6 µM | Patch-clamp on cultured neurons at -70 mV |
| Association Rate Constant (Kon) | 0.013 x 106 M-1s-1 | Patch-clamp on cultured neurons |
| Dissociation Rate Constant (Koff) | 0.230 s-1 | Patch-clamp on cultured neurons |
| Calculated Dissociation Constant (Kd) | 17.2 µM | Calculated from Koff/Kon |
This compound is classified as a first-generation ethanolamine (B43304) H1-antihistamine, structurally related to diphenhydramine (B27). researchgate.net As an antagonist of the histamine H1 receptor, it competes with histamine, thereby blocking its effects. drugbank.com This activity is consistent with other first-generation antihistamines, which are known to cross the blood-brain barrier and exert effects within the central nervous system. researchgate.net Studies have indicated that orphenadrine and diphenhydramine possess comparable binding affinities for the histamine H1 receptor. biocat.com
Ion Channel Modulation Research
Research has demonstrated that this compound functions as an inhibitor of multiple voltage-gated sodium channel subtypes. Patch-clamp experiments have shown that it blocks sodium currents in a manner that is dependent on concentration, voltage, and frequency of channel opening. This blockade has been observed across a range of human sodium channel subtypes expressed in HEK293 cells, including neuronal (Nav1.1, Nav1.7), skeletal muscle (Nav1.4), and cardiac (Nav1.5) isoforms.
Furthermore, studies on primary cultures of rat dorsal root ganglion (DRG) sensory neurons revealed that orphenadrine also blocks tetrodotoxin (B1210768) (TTX)-resistant sodium currents, which are likely conducted by Nav1.8 and Nav1.9 subtypes. The affinity of orphenadrine for both resting and inactivated states of sodium channels is reportedly higher than that of other known sodium channel blockers, such as mexiletine (B70256) and flecainide. Site-directed mutagenesis studies suggest that orphenadrine binds to the same receptor site as local anesthetics. The significant blockade of Nav1.7, Nav1.8, and Nav1.9 channels at clinically relevant concentrations is particularly noteworthy, as these channels are critically involved in pain signaling.
| Channel Subtype | Tissue/Cell Type Studied | Nature of Block |
|---|---|---|
| Nav1.1 (Neuronal) | HEK293 cells | Concentration-, voltage-, and frequency-dependent |
| Nav1.4 (Skeletal Muscle) | HEK293 cells | Concentration-, voltage-, and frequency-dependent |
| Nav1.5 (Cardiac) | HEK293 cells | Concentration-, voltage-, and frequency-dependent |
| Nav1.7 (Neuronal) | HEK293 cells | Concentration-, voltage-, and frequency-dependent |
| Nav1.8 (Neuronal, TTX-R) | Rat DRG neurons | Concentration-, voltage-, and frequency-dependent |
| Nav1.9 (Neuronal, TTX-R) | Rat DRG neurons | Concentration-, voltage-, and frequency-dependent |
Intracellular Signaling Pathway Investigations
The interaction of this compound with its primary targets initiates cascades of intracellular signaling events. As a histamine H1 receptor antagonist, its effects are linked to the Gq/11 protein-coupled receptor pathway. researchgate.net Antagonism of the H1 receptor interferes with the phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathways. researchgate.net This interference leads to a reduction in the activity of the nuclear factor kappa B (NF-κB) immune response transcription factor, which in turn can decrease the expression of pro-inflammatory cytokines and cell adhesion molecules. researchgate.net
Additionally, investigations into the compound's antinociceptive mechanisms have suggested an indirect modulation of central serotonergic pathways. Studies in mice have concluded that the analgesic effect of orphenadrine may be partially mediated via the raphe-spinal serotonergic systems. However, this effect does not appear to stem from direct inhibition of serotonin (B10506) reuptake in cortical synaptosomes.
Preclinical Pharmacodynamic and Pharmacokinetic Research
In Vitro Pharmacological Studies
Receptor Binding and Functional Assays
In vitro studies using racemic orphenadrine (B1219630) have identified it as a compound with multiple pharmacological targets. It is characterized as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Research on homogenates of the human frontal cortex shows that orphenadrine inhibits the binding of [3H]MK-801 to the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. nih.gov Functional patch-clamp studies on cultured neurons further demonstrate that orphenadrine blocks open NMDA receptor channels in a manner that is both voltage-dependent and characterized by fast kinetics. nih.gov
Beyond its effects on NMDA receptors, racemic orphenadrine also demonstrates binding activity at several other sites. It is known to be a nonselective muscarinic acetylcholine (B1216132) receptor antagonist, a histamine (B1213489) H1 receptor antagonist, a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, a HERG potassium channel blocker, and a blocker of Nav1.7, Nav1.8, and Nav1.9 sodium channels. wikipedia.org This wide range of targets has led to its classification as a pharmacologically promiscuous or "dirty drug". wikipedia.org
A significant gap in the current preclinical literature is the absence of studies that differentiate the binding affinities and functional activities of the individual (R) and (S) enantiomers. Therefore, the specific contribution of (R)-orphenadrine to the activities observed with the racemate has not been delineated.
Table 1: In Vitro Receptor Binding and Functional Assay Data for Racemic Orphenadrine
| Target | Assay Type | Preparation | Value (IC50 / Ki / Kd) |
| NMDA Receptor (PCP Site) | [3H]MK-801 Binding Inhibition | Human Frontal Cortex Homogenates | Ki: 6.0 ± 0.7 µM |
| NMDA Receptor Channel | Patch-Clamp Electrophysiology | Cultured Superior Colliculus Neurones | IC50: 16.2 ± 1.6 µM |
| NMDA Receptor Channel | Patch-Clamp Electrophysiology | Cultured Superior Colliculus Neurones | Kd: 17.2 µM (calculated) |
| Norepinephrine Transporter | [3H]Nisoxetine Binding | Rat Vas Deferens Membranes | Ki: 1.05 ± 0.20 µM |
| Norepinephrine Transporter | [3H]Noradrenaline Uptake | Rat Vas Deferens | IC50: 14.2 ± 2.3 µM |
Cellular Pathway Analysis
The multiple receptor targets of orphenadrine suggest its involvement in several intracellular signaling pathways. As a histamine H1 receptor antagonist, it is understood to interfere with the Gq protein signaling cascade, which can impact downstream pathways such as those involving phospholipase C, the phosphatidylinositol (PIP2) signaling system, and the transcription factor NF-κB. Modulation of these pathways can lead to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules.
In its role as a muscarinic antagonist, orphenadrine is thought to counteract excessive cholinergic stimulation within the striatum, a condition that arises from dopamine deficiency in neurodegenerative states like Parkinsonism. drugbank.com The neuroprotective effects observed in preclinical models are primarily attributed to its antagonism of NMDA receptors, which prevents the excitotoxic cascade initiated by excessive glutamate (B1630785) activation and subsequent intracellular calcium influx. However, these cellular pathway analyses have been conducted using the racemic mixture, and the specific role of the (R)-enantiomer in modulating these pathways remains to be elucidated.
In Vivo Preclinical Models and Mechanistic Insights
Animal Models for Muscular and Neurological Conditions
The neuroprotective potential of racemic orphenadrine has been investigated in rat models of neurotoxicity, with effects largely attributed to its NMDA receptor antagonism. In a model where neurotoxicity is induced by 3-nitropropionic acid (3-NPA), a mitochondrial toxin that creates a condition mimicking Huntington's disease, systemic administration of orphenadrine provided significant protection. The treatment prevented the 3-NPA-induced increase in markers of neuronal damage, including the binding of [3H]-PK 11195 to the peripheral-type benzodiazepine (B76468) receptor (a marker of microglial activation) and the expression of the 27 kD heat-shock protein (HSP27), a marker for activated astroglia.
Similarly, in a rat model of excitotoxicity induced by kainic acid, pretreatment with orphenadrine blocked the expected increase in the density of the peripheral benzodiazepine receptor and the expression of heat shock protein 72 (HSP72) in the hippocampus. These studies demonstrate that orphenadrine can prevent neurotoxicity mediated by the overactivation of ionotropic glutamate receptors in vivo. As with the in vitro data, these neuroprotective studies were performed using the racemic mixture, and the specific efficacy of the (R)-enantiomer in these models has not been independently established.
Pharmacokinetic Profiles in Preclinical Species
Stereoselective pharmacokinetic studies are crucial for understanding the disposition of individual enantiomers. A study in rats following a single oral administration of 10 mg/kg of racemic orphenadrine demonstrated significant differences in the pharmacokinetic profiles of (R)-orphenadrine and (S)-orphenadrine. rsc.orgresearchgate.net The investigation revealed statistically significant (P < 0.05) differences between the enantiomers for key parameters including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd). rsc.orgresearchgate.net This enantioselective pharmacokinetic behavior indicates that the two isomers are absorbed, distributed, metabolized, or eliminated at different rates in the rat model. rsc.org
Table 2: Pharmacokinetic Parameters of (R)-Orphenadrine and (S)-Orphenadrine in Rats Following a Single Oral Dose of Racemic Orphenadrine (10 mg/kg)
| Parameter | (R)-Orphenadrine | (S)-Orphenadrine |
| Cmax (ng/mL) | Lower Value | Higher Value |
| Tmax (h) | Similar | Similar |
| AUC(0-t) (ng·h/mL) | Lower Value | Higher Value |
| t1/2 (h) | Shorter | Longer |
| CL (L/h/kg) | Higher Value | Lower Value |
| Vd (L/kg) | Higher Value | Lower Value |
| Note: This table represents the comparative findings reported in the literature. The study by Liu et al. (2021) found statistically significant differences, indicating that (S)-Orphenadrine has higher exposure (Cmax, AUC) and a longer half-life than (R)-Orphenadrine in rats. rsc.orgresearchgate.net |
Metabolic Pathways and Enzyme Interactions in Research Models
The primary route of metabolism for orphenadrine is hepatic biotransformation. wikipedia.orgdrugbank.com The main metabolic pathway involves N-demethylation, leading to the formation of pharmacologically active metabolites such as N-demethylorphenadrine and, subsequently, N,N-didemethylorphenadrine. drugbank.com
Studies in rat liver microsomes have been conducted to identify the specific cytochrome P450 (CYP) enzymes involved in the metabolism of racemic orphenadrine. This research suggests that CYP2C11 and at least one CYP3A isozyme are involved in the formation of a metabolite-intermediate complex. nih.gov Furthermore, in human liver microsomes, racemic orphenadrine has been shown to be a potent inhibitor of CYP2D6 and CYP2B6, while also partially inhibiting CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov
The observed stereoselective pharmacokinetics, where the two enantiomers exhibit different plasma concentrations and elimination rates, strongly suggests that the metabolism of orphenadrine is also stereoselective. rsc.orgresearchgate.net This implies that one enantiomer is metabolized more rapidly than the other. However, current research has not yet specified which CYP isozymes are responsible for the differential metabolism of (R)-orphenadrine versus (S)-orphenadrine in preclinical models.
Cytochrome P450 Isoenzyme Involvement
The metabolism of orphenadrine involves multiple cytochrome P450 isoenzymes. Studies in human liver microsomes have demonstrated that orphenadrine can inhibit several CYP enzymes to varying degrees. nih.gov Notably, it strongly decreases the activity of CYP2B6 and CYP2D6. nih.gov Additionally, orphenadrine partially reduces the activity of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov This suggests that orphenadrine is a substrate and/or inhibitor of a broad range of P450 enzymes.
Preclinical research in rat models has provided further insight into the specific isoenzymes involved. These studies suggest that CYP2C11 and at least one isoform from the CYP3A family are implicated in the metabolic processing of orphenadrine. nih.gov The same research excluded the involvement of CYP1A1/2 and CYP2B1/2 in this specific metabolic pathway in rats. nih.gov The data indicates a potential for species-specific differences in orphenadrine metabolism.
Table 1: Cytochrome P450 Isoenzymes Involved in (R)-Orphenadrine Citrate (B86180) Metabolism
| Isoenzyme | Role in Metabolism (Based on available research) | Species Studied |
| CYP2B6 | Strong inhibition by orphenadrine. | Human |
| CYP2D6 | Strong inhibition by orphenadrine. | Human |
| CYP1A2 | Partial inhibition by orphenadrine. | Human |
| CYP2A6 | Partial inhibition by orphenadrine. | Human |
| CYP3A4 | Partial inhibition by orphenadrine. | Human |
| CYP2C19 | Partial inhibition by orphenadrine. | Human |
| CYP2C11 | Suggested involvement in metabolite complex formation. | Rat |
| CYP3A Family | Suggested involvement of at least one isoenzyme. | Rat |
Metabolite Identification and Characterization (e.g., N-demethylated metabolites)
The biotransformation of orphenadrine results in the formation of several metabolites through processes like dealkylation. nih.gov The most significant of these are the N-demethylated metabolites, which are pharmacologically active. drugbank.comnih.gov
The primary metabolites identified are:
N-demethylorphenadrine: This is a major, pharmacologically active metabolite formed by the removal of one methyl group from the tertiary amine of orphenadrine. drugbank.comnih.gov
N,N-didemethylorphenadrine: This is another active metabolite, resulting from the removal of both methyl groups. drugbank.comnih.gov
Studies in humans have identified up to eight metabolites, with the N-demethylated form being a key component. The elimination half-lives of orphenadrine and its major metabolites are estimated to be between 14 and 25 hours. nih.gov Further metabolism can occur, leading to the formation of conjugates such as glucuronates and sulfates before excretion. nih.gov
Table 2: Identified Metabolites of (R)-Orphenadrine Citrate
| Metabolite | Method of Formation | Pharmacological Activity |
| N-demethylorphenadrine | N-demethylation (removal of one methyl group). | Active |
| N,N-didemethylorphenadrine | N-demethylation (removal of both methyl groups). | Active |
Structure Activity Relationship Sar Studies and Rational Design
Identification of Key Pharmacophoric Elements
Di-aryl System: The molecule possesses two aromatic rings, a phenyl group and an ortho-methylated phenyl (o-tolyl) group. These bulky, lipophilic moieties are critical for binding, likely through van der Waals and π-π stacking interactions within the receptor binding pockets. nih.gov For many diaryl compounds, the specific spatial orientation of these two rings is a major determinant of biological activity. nih.gov
Ether Oxygen: The oxygen atom of the ether linkage acts as a hydrogen bond acceptor, which can be a critical interaction point with receptor residues. Its position also serves to correctly orient the two aromatic systems relative to the amino group.
Ethylamino Side Chain: The two-carbon chain separating the ether oxygen and the nitrogen atom is a common feature in this class of compounds. This specific length is considered optimal for spanning the distance between key interaction points within the target receptors.
Tertiary Amino Group: The N,N-dimethylamino group is basic and exists in a protonated, cationic form at physiological pH. This positive charge is essential for forming a strong ionic bond with an anionic residue, such as a carboxylate group from an aspartic acid residue, which is a highly conserved feature in the binding sites of aminergic G-protein coupled receptors.
| Pharmacophoric Element | Proposed Role in Biological Activity |
| Phenyl Ring | Lipophilic interaction with receptor binding site. |
| ortho-Tolyl Ring | Provides steric bulk and lipophilicity; the ortho-methyl group influences the conformation of the diarylmethyl group. |
| Ether Oxygen | Acts as a hydrogen bond acceptor and contributes to the proper spatial arrangement of the molecule. |
| Ethyl Spacer | Provides the optimal distance between the diarylmethyl moiety and the amino group for receptor fit. |
| Tertiary Amine (N,N-dimethyl) | Becomes protonated at physiological pH, forming a key ionic interaction with an anionic residue in the receptor binding pocket. |
Impact of Substituent Modifications on Biological Activity
While comprehensive SAR studies involving systematic modification of the orphenadrine (B1219630) scaffold are limited in the public domain, analysis of its active metabolites and structurally related compounds provides significant insight into the impact of certain structural changes.
The most studied modification is at the tertiary amine. The N-demethylated metabolite of orphenadrine, known as tofenacin (B95592) (N-desmethyl orphenadrine), is also pharmacologically active. nih.govsynzeal.com This indicates that the presence of two methyl groups on the nitrogen is not an absolute requirement for activity and that a secondary amine is well-tolerated. This suggests that at least one N-alkyl group is sufficient to maintain the necessary basicity and interaction profile for receptor binding.
Furthermore, studies on the broader class of diphenhydramine (B27) analogs offer clues for potential modifications. For instance, constraining the two phenyl rings by fusing them into a tricyclic system (e.g., forming a dibenzosuberane (B130601) ring) has been shown to significantly increase both affinity and residence time at the H1 receptor. nih.gov This is attributed to a reduction in the conformational flexibility of the molecule, pre-organizing it into a more favorable binding conformation and reducing the entropic penalty upon binding. nih.gov While this specific modification has not been reported for orphenadrine, it highlights the sensitivity of the diarylmethyl moiety to conformational constraints.
| Compound | R Group on Nitrogen | Key Biological Activity |
| Orphenadrine | -N(CH₃)₂ | Muscarinic, Histamine (B1213489) H1, and NMDA receptor antagonist. drugbank.comcaymanchem.com |
| Tofenacin | -NH(CH₃) | Active metabolite; known as an antidepressant that inhibits the reuptake of monoamines. nih.gov |
Stereochemical Influences on Structure-Activity Relationships
(R)-Orphenadrine possesses a single chiral center at the carbon atom bearing the two aromatic rings and the ether oxygen. Although it is often administered as a racemate ((RS)-Orphenadrine), stereochemistry plays a critical role in the interaction of chiral drugs with biological macromolecules, which are themselves chiral. wikipedia.org The differential spatial arrangement of the substituents around the stereocenter can lead to significant differences in binding affinity, efficacy, and even the mode of action between enantiomers.
While specific studies isolating the activity of the (R) and (S) enantiomers of orphenadrine at all its targets are not widely available, data for the racemic mixture's binding to the five human muscarinic receptor subtypes (M1-M5) have been determined. caymanchem.com The compound shows the highest affinity for the M1 subtype, followed by M3, M5, M4, and M2. caymanchem.com This profile underpins its anticholinergic effects. The differences in affinity among the subtypes, even for the racemate, suggest a specific mode of interaction where the precise fit of the molecule is crucial. It is highly probable that one enantiomer contributes disproportionately to the observed high affinity at certain receptor subtypes. This principle, known as Pfeiffer's rule, posits that the eudismic ratio (the ratio of activities of the more active enantiomer to the less active one) often increases with the potency of the drug.
| Muscarinic Receptor Subtype | Dissociation Constant (Kd) in nM for (RS)-Orphenadrine |
| M1 | 48 |
| M2 | 213 |
| M3 | 120 |
| M4 | 170 |
| M5 | 129 |
Data sourced from Stanton et al. (1993) caymanchem.com
Computational and In Silico SAR Approaches
Computational methods, particularly molecular docking, have been employed to elucidate the binding modes of orphenadrine at its various receptor targets, providing a molecular basis for its observed polypharmacology. These in silico studies help to visualize the interactions that define the SAR of the compound.
Studies have explored the binding of orphenadrine to both the histamine H1 and NMDA receptors. Docking simulations suggest that orphenadrine has a comparable binding affinity to diphenhydramine at the H1 receptor's active site. For the NMDA receptor, orphenadrine was found to have a slightly stronger binding affinity than diphenhydramine, potentially binding at an allosteric site rather than the primary active site. This differential binding may partly explain the distinct therapeutic profiles of the two drugs.
Another docking study focused on the interaction of orphenadrine with the NMDA receptor subunit 3A, confirming an effective binding that supports its role as an NMDA antagonist. Further computational work has investigated orphenadrine's interaction with the human dopamine (B1211576) transporter (hDAT). These simulations indicate that orphenadrine binds to a high-affinity pocket near the primary substrate-binding site, inhibiting transporter function by locking it in an outward-facing conformation.
These computational analyses provide valuable three-dimensional models of the ligand-receptor complexes, highlighting specific amino acid residues that may be involved in binding and helping to rationalize the SAR of orphenadrine and its analogs.
| Receptor/Transporter Target | Computational Method | Key Findings |
| Histamine H1 Receptor | Molecular Docking | Binds to the active site with an affinity comparable to diphenhydramine. |
| NMDA Receptor | Molecular Docking | Binds with slightly higher affinity than diphenhydramine, potentially at an allosteric site. |
| Dopamine Transporter (hDAT) | Homology Modeling, Docking, Molecular Dynamics | Binds to a high-affinity pocket near the primary substrate site, arresting the transporter in an outward-facing conformation. |
Advanced Analytical Methodologies for Research
Electroanalytical Methods for Research Investigations
Electroanalytical techniques offer sensitive, rapid, and cost-effective approaches for the analysis of pharmacologically active compounds like orphenadrine (B1219630). researchgate.netmdpi.com Research has explored various methods, including voltammetry and potentiometry, to investigate its electrochemical behavior and for quantitative determination.
Voltammetric methods, which measure current as a function of applied potential, have been successfully applied to orphenadrine analysis. One study detailed the use of a graphene-modified glassy carbon electrode (GPN/GCE) with cyclic voltammetry (CV) and linear sweep voltammetry (LSV) for the electroanalysis of orphenadrine. abechem.comabechem.com The electrochemical process was found to be diffusion-controlled, and the method was optimized for quantitative analysis, demonstrating a linear response in the concentration range of 1.0 × 10⁻⁷ to 1.2 × 10⁻⁶ M with a low detection limit of 2.8 nM. abechem.com Another approach utilized a cathodically pretreated boron-doped diamond electrode (BDDE) for the simultaneous determination of orphenadrine, paracetamol, and caffeine (B1668208) using square-wave voltammetry (SWV). researchgate.net This method showed a linear response for orphenadrine in the concentration range of 7.8×10⁻⁷ to 3.5×10⁻⁵ M, with a detection limit of 8.4×10⁻⁸ M. researchgate.net
Potentiometric methods, based on measuring the potential of an electrochemical cell under no current flow, have also been developed. Novel miniaturized polyvinyl chloride (PVC) membrane sensors, including coated graphite (B72142) and platinum wire supports, were fabricated for the assay of orphenadrine citrate (B86180). peacta.org These sensors are based on the ion-association complex formed between the orphenadrine cation and an anionic exchanger. peacta.org The coated graphite sensor, in particular, demonstrated a linear response from 10⁻⁵ to 10⁻² M and was effective for determining the intact drug even in the presence of its degradation products, highlighting its utility in stability-indicating methods. peacta.org Similarly, various ion-selective electrodes (carbon paste, PVC membrane, and screen-printed) based on ion-pair formation with sodium tetraphenylborate (B1193919) have been proposed, showing a dynamic concentration range of 1.0x10⁻⁵ to 1.0x10⁻² M. researchgate.net
| Technique | Electrode System | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Linear Sweep Voltammetry (LSV) | Graphene-Modified Glassy Carbon Electrode (GPN/GCE) | 1.0 × 10⁻⁷ – 1.2 × 10⁻⁶ M | 2.8 nM | abechem.com |
| Square-Wave Voltammetry (SWV) | Cathodically Pretreated Boron-Doped Diamond Electrode (BDDE) | 7.8 × 10⁻⁷ – 3.5 × 10⁻⁵ M | 8.4 × 10⁻⁸ M | researchgate.net |
| Potentiometry | PVC Membrane Sensor (Coated Graphite) | 10⁻⁵ – 10⁻² M | Not Specified | peacta.org |
| Potentiometry | Screen-Printed Ion-Selective Electrode | 1.0 × 10⁻⁵ – 1.0 × 10⁻² M | 1.0 × 10⁻⁵ M | researchgate.net |
Chiral Separation Methodologies for Enantiomeric Analysis
The stereoselective nature of pharmacological activity makes the separation and analysis of enantiomers a critical aspect of drug research. eijppr.com For (R)-Orphenadrine Citrate, high-performance liquid chromatography (HPLC) utilizing chiral stationary phases is the predominant technique for enantiomeric resolution. nih.govnih.gov
Chiral Stationary Phases (CSPs) in Chromatography
The direct separation of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs) in HPLC. eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective for resolving the enantiomers of orphenadrine citrate. researchgate.netresearchgate.net
Research has demonstrated successful enantioseparation using a Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.netresearchgate.net In this normal-phase method, a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) (95:5:0.1, v/v/v) achieved good resolution. researchgate.netresearchgate.net Another effective CSP is the Phenomenex® Lux Cellulose 1 column, which was used in a reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and 0.02M ammonium (B1175870) bicarbonate (75:25 v/v). researchgate.net This method successfully resolved the orphenadrine enantiomers with mean retention times of approximately 4.78 minutes and 6.00 minutes. researchgate.net
A separate study for determining orphenadrine enantiomers in rat plasma employed a Chiralcel OD-RH column with a mobile phase of acetonitrile and 30 mM ammonium bicarbonate buffer (pH 9.0) (80:20, v/v). rsc.org This method achieved a high resolution (Rs = 3.562) in a short analysis time of 7 minutes. rsc.org These examples underscore the versatility of polysaccharide-based CSPs in different chromatographic modes (normal phase, reverse phase) for the effective chiral separation of orphenadrine. researchgate.net
| Chiral Stationary Phase (CSP) | Chiral Selector | Chromatographic Mode | Mobile Phase | Reference |
|---|---|---|---|---|
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-hexane:Ethanol:Diethylamine (95:5:0.1, v/v/v) | researchgate.netresearchgate.net |
| Phenomenex® Lux Cellulose 1 | Cellulose-based | Reverse Phase | Acetonitrile:0.02M Ammonium Bicarbonate (75:25, v/v) | researchgate.net |
| Chiralcel OD-RH | Cellulose-based | Reverse Phase | Acetonitrile:Ammonium Bicarbonate Buffer (30 mM, pH 9.0) (80:20, v/v) | rsc.org |
Enantiomeric Purity Assessment in Research
Assessing enantiomeric purity is essential to quantify the presence of an unwanted enantiomer (distomer) in the active pharmaceutical ingredient. nih.gov The validation of chiral separation methods in accordance with International Council for Harmonisation (ICH) guidelines provides the framework for accurate purity assessment. researchgate.net
For this compound, developed analytical methods have been validated for key parameters that ensure their suitability for enantiomeric purity determination. A reverse-phase HPLC method demonstrated linearity for orphenadrine enantiomers over a concentration range of 2–10 µg/mL, with a high correlation coefficient (r² = 0.999). researchgate.net The limits of detection (LOD) and quantification (LOQ) for the enantiomers were found to be 0.50 µg/mL and 2.00 µg/mL, respectively. researchgate.net The accuracy of this method was confirmed by a recovery study, which yielded a result of 102.21%. researchgate.net
Another sensitive HPLC-MS/MS method, developed for plasma analysis, established linearity in the range of 0.1–50.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL for both enantiomers. rsc.org Such low detection and quantification limits are crucial for accurately determining trace amounts of the unwanted enantiomer, a key requirement for enantiomeric purity assessment in research and quality control. researchgate.netrsc.org
| Method | Linearity Range | LOD | LOQ / LLOQ | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | 2 – 10 µg/mL | 0.50 µg/mL | 2.00 µg/mL | 102.21% | researchgate.net |
| HPLC-MS/MS | 0.1 – 50.0 ng/mL | Not Specified | 0.1 ng/mL | Not Specified | rsc.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Receptor Targets
(R)-Orphenadrine Citrate (B86180) is recognized for its activity at several receptors, primarily as a non-competitive NMDA receptor antagonist and a histamine (B1213489) H1 receptor antagonist. nih.govpatsnap.commedchemexpress.comdrugbank.com It also functions as a muscarinic acetylcholine (B1216132) receptor antagonist. nih.govwikipedia.org However, its characterization as a "dirty drug" suggests a broader range of molecular interactions that are not yet fully understood. wikipedia.orgsmpdb.ca Future research is geared towards identifying and validating novel receptor targets to explain its diverse pharmacological effects.
Current knowledge identifies several key targets for orphenadrine (B1219630), as detailed below:
| Target Receptor | Action | Known Role |
| Glutamate (B1630785) [NMDA] Receptor | Antagonist medchemexpress.comdrugbank.comebi.ac.uk | Neuroprotection, pain modulation |
| Histamine H1 Receptor | Antagonist nih.govebi.ac.uk | Antihistaminic effects |
| Muscarinic Acetylcholine Receptors | Antagonist wikipedia.org | Anticholinergic effects, treatment of parkinsonism nih.govdrugbank.com |
| Norepinephrine (B1679862) Transporter | Inhibitor ebi.ac.uk | Neurotransmitter reuptake modulation |
| Sodium Channels (Nav1.7, 1.8, 1.9) | Blocker wikipedia.orgsmpdb.ca | Local anesthetic and analgesic effects |
| HERG Potassium Channel | Blocker wikipedia.orgsmpdb.ca | Potential cardiac effects |
The exploration of novel targets will likely involve advanced screening techniques against a wide array of central and peripheral nervous system receptors. Understanding the specific affinity and activity of (R)-Orphenadrine Citrate at these potential new sites could unlock new therapeutic indications and provide a more complete picture of its mechanism of action.
Development of Advanced Analogues with Tuned Selectivity
The development of advanced analogues of this compound is a promising avenue for enhancing its therapeutic profile while minimizing off-target effects. Research into its metabolites provides a natural starting point for this endeavor. The primary metabolites, such as N-demethylorphenadrine (Tofenacine) and N,N-didemethylorphenadrine, are themselves pharmacologically active and exhibit different properties from the parent compound. nih.govualberta.ca
For instance, Tofenacine, the mono-N-demethylated metabolite, can interfere with the metabolism of orphenadrine itself and has been shown to reduce the metabolism of other compounds by interacting with cytochrome P-450 enzymes. ualberta.canih.gov Studying the structure-activity relationships of these metabolites can guide the rational design of new molecules.
Future research in this area will focus on:
Synthesizing novel derivatives with modifications to the ether linkage, the aromatic rings, or the tertiary amine group.
Evaluating the receptor binding profiles of these new analogues to identify compounds with higher selectivity for specific targets, such as a particular NMDA receptor subunit.
Assessing the functional activity of these analogues in vitro and in vivo to determine their potential as improved therapeutic agents.
The goal is to create analogues with "tuned selectivity"—for example, a compound that retains the desired NMDA receptor antagonism while having significantly reduced anticholinergic or antihistaminic activity, potentially leading to a better side-effect profile.
Integration of Omics Technologies in Mechanistic Studies
The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the detailed mechanisms of action of this compound. biobide.comnih.gov These technologies can provide an unbiased, comprehensive snapshot of the molecular changes that occur in cells and tissues following drug exposure. nih.gov
Potential applications of omics in orphenadrine research include:
Proteomics: To identify changes in protein expression and post-translational modifications in neuronal cells treated with this compound. This could reveal novel signaling pathways affected by the drug.
Transcriptomics: To analyze changes in gene expression (RNA transcripts) to understand the genetic and epigenetic regulatory mechanisms influenced by the compound. biobide.com
Metabolomics: To study the complete set of metabolites in a biological sample, which can uncover previously unknown metabolic pathways for orphenadrine and identify biomarkers of drug response or toxicity. biobide.com
Genomics: To investigate how genetic variations in receptor proteins or metabolizing enzymes might influence individual responses to the drug, paving the way for personalized medicine. nih.gov
By integrating data from these different omics platforms, researchers can construct detailed molecular fingerprints of the drug's effects, leading to a more profound understanding of its mechanism of action and potentially identifying biomarkers to predict patient response. nih.gov
Computational Modeling and Artificial Intelligence in Orphenadrine Research
Computational modeling and artificial intelligence (AI) are set to revolutionize many aspects of drug discovery and development, and this compound research is no exception. ijpsr.comresearchgate.net These technologies can accelerate the research process, reduce costs, and provide insights that are difficult to obtain through traditional experimental methods alone. researchgate.net
Key applications in the context of orphenadrine include:
Predictive Modeling: AI algorithms, particularly machine learning and deep learning, can be trained on large datasets to predict the biological activities and properties of novel orphenadrine analogues. ijpsr.comnih.gov This can help prioritize which compounds to synthesize and test.
Drug-Target Interaction Analysis: Computational models can simulate the binding of this compound to its known and potential receptor targets at an atomic level. This can elucidate the specific interactions that determine binding affinity and selectivity, guiding the design of more potent and selective analogues.
Pharmacokinetic Modeling: Advanced computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.net
Data Mining and Analysis: AI can be used to analyze vast amounts of scientific literature and clinical data to identify new potential uses for orphenadrine (drug repurposing) or to uncover patterns in patient responses.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-Orphenadrine Citrate in pharmaceutical formulations?
- Methodology :
- HPLC-UV : Utilize reversed-phase HPLC with UV detection at 225 nm, as per USP guidelines. System suitability requires resolution ≥1.2 between this compound and related compounds (e.g., orphenadrine related compound C). Prepare standard solutions (0.9 mg/mL) and assay samples in triplicate, ensuring RSD ≤2.0% .
- Dissolution Testing : For extended-release tablets, use Apparatus 2 (50 rpm) in deaerated water (900 mL) with sampling at 1, 2, 6, and 12 hours. Calculate dissolution efficiency using peak responses from standard and sample solutions .
Q. How can researchers ensure the stability of this compound in aqueous formulations?
- Methodology :
- Stability-Indicating Assays : Employ LC-MS to monitor degradation products under accelerated conditions (40°C/75% RH). Validate specificity using forced degradation studies (acid/alkaline hydrolysis, oxidative stress). Quantify impurities against USP limits (e.g., ≤0.1% for individual impurities) .
- Storage Protocols : Store in Type I glass containers protected from light. Maintain pH 5.0–7.0 to prevent citrate ester hydrolysis .
Q. What pharmacological mechanisms are established for this compound?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement studies to confirm NMDA receptor antagonism (Ki ≈6.0 µM) and HERG potassium channel blockade. Validate selectivity via competitive binding with mAChR and H1 receptor antagonists .
- Functional Assays : Assess skeletal muscle relaxation in rodent models using electromyography (EMG) to measure reduction in nicotine-induced spasms .
Advanced Research Questions
Q. How can chemometric models (CLS, PLS, PCR) be optimized to resolve spectral overlaps in multicomponent mixtures containing this compound?
- Methodology :
- Data Set Selection : Train models using 8 synthetic mixtures with varying ratios of this compound and paracetamol. Validate predictive power via cross-validation (PRESS <0.5, RMSEP <1.5%). Adjust latent variables (e.g., 3–5 factors for PLS) based on spectral noise .
- Contradiction Analysis : Compare RMSEP values across methods; prioritize PLS for non-linear data due to its flexibility in handling collinearity .
Q. What strategies mitigate interference from biological matrices in electrochemical sensing of this compound?
- Methodology :
- Sensor Design : Fabricate MWCNTs/Cu-MOF composite electrodes. Optimize selectivity using β-cyclodextrin to encapsulate interferents (e.g., diclofenac). Validate in spiked human plasma with recovery rates 95–105% via standard addition .
- Calibration Curves : Generate linear ranges (1×10⁻²–1×10⁻¹⁰ M) in acetate buffer (pH 5). Use Nernstian slopes (50–60 mV/decade) to confirm sensitivity .
Q. How can degradation pathways of this compound under photolytic conditions be elucidated?
- Methodology :
- Photostability Studies : Expose samples to UV light (320–400 nm) for 48 hours. Identify photoproducts via high-resolution MS/MS and ¹H-NMR. Quantify using Q-TOF-MS with deuterated internal standards .
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate degradation rate constants (k) and half-life (t₁/₂) under ICH Q1B guidelines .
Data Contradiction and Validation
Q. How should researchers address variability in dissolution profiles of this compound extended-release tablets?
- Methodology :
- Multivariate Analysis : Use ANOVA with Tukey post-hoc tests to compare dissolution rates across batches. Investigate excipient interactions (e.g., binder viscosity) via DOE (Design of Experiments) .
- F2 Similarity Testing : Apply f2 metrics (50–100) to ensure bioequivalence between test and reference formulations .
Q. What validation parameters are critical for novel spectroscopic methods (e.g., spectrofluorometry) quantifying this compound?
- Methodology :
- Greenness Assessment : Evaluate eco-friendliness using AGREE metrics (score >0.75). Validate linearity (r² >0.999), LOD (0.00045 mg/mL), and LOQ (0.0015 mg/mL) per ICH Q2(R1) .
- Robustness Testing : Vary pH (±0.2), temperature (±2°C), and excitation wavelengths (±5 nm) to assess method resilience .
Tables for Reference
| Parameter | HPLC-UV | Spectrofluorometry |
|---|---|---|
| Linear Range (mg/mL) | 0.1–1.2 | 0.0005–0.1 |
| RSD (%) | ≤2.0 | ≤1.5 |
| Recovery (%) | 93.0–107.0 | 98.5–101.2 |
| Key Interferent | Paracetamol | P-aminophenol |
| Degradation Study | Conditions | Major Photoproduct |
|---|---|---|
| Acid Hydrolysis (1M HCl) | 70°C, 24h | N-demethylated derivative |
| UV Exposure | 320–400 nm, 48h | Citrate-oxidized quinone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
